molecular formula C19H18Br2N2O4 B296701 ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B296701
M. Wt: 498.2 g/mol
InChI Key: DCUYRWAIFHMECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood. It has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against a variety of pathogens. It has also been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is its potential as a chemotherapeutic agent. It may also be useful in the development of new antibiotics. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.

Future Directions

There are several potential future directions for research on ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate. One area of focus could be on further elucidating its mechanism of action, particularly in cancer cells. Another area of research could be on developing new derivatives of the compound with improved efficacy and lower toxicity. Additionally, the compound could be studied for its potential use in combination therapies with other chemotherapeutic agents or antibiotics.

Synthesis Methods

The synthesis of ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate involves a multi-step process. The starting materials are 3,5-dibromophenol, allyl bromide, and 2-methyl-3-oxobutanoic acid ethyl ester. The reaction involves the formation of an intermediate, which is then treated with ammonium acetate and potassium carbonate to yield the final product.

Scientific Research Applications

Ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has potential applications in scientific research. It has been shown to exhibit anticancer activity in vitro, and may have potential as a chemotherapeutic agent. It has also been studied for its antimicrobial properties, and may be useful in the development of new antibiotics.

properties

Molecular Formula

C19H18Br2N2O4

Molecular Weight

498.2 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3,5-dibromo-4-prop-2-enoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H18Br2N2O4/c1-4-6-26-17-13(20)7-11(8-14(17)21)16-12(9-22)18(23)27-10(3)15(16)19(24)25-5-2/h4,7-8,16H,1,5-6,23H2,2-3H3

InChI Key

DCUYRWAIFHMECH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)Br)OCC=C)Br)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)Br)OCC=C)Br)C#N)N)C

Origin of Product

United States

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